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molecular formula C8H8N6 B181124 3-(6-Amino-9h-purin-9-yl)propanenitrile CAS No. 4244-45-5

3-(6-Amino-9h-purin-9-yl)propanenitrile

Cat. No. B181124
M. Wt: 188.19 g/mol
InChI Key: PCGWZBUXNQNKOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06825348B2

Procedure details

To a suspension of 57% NaH in mineral oil (0.962 g, 22.8 mmol) in dry DMF (100 mL) was added 10 (3.40 g, 24.9 mmol) under nitrogen and the mixture was heated at 80° C. for 1.0 h. A solution of 3-bromopropionitrile (2.81 g, 21.0 mmol) in DMF (5.0 mL) was added at 25° C. and the reaction was heated at 65° C. for 17 h. It was then diluted with EtOAc (250 mL) and 5% aqueous HCl solution (150 mL). The organic layer was separated and then washed with water (4×100 mL). It was dried over MgSO4 (s) and concentrated under reduced pressure. Purification of the residue was carried out by use of column chromatography (EtOAc/hexanes=7.5:2.5) to afford compound 15 (3.510 g, 18.67 mmol) in 75% yield: mp 148-150° C.; Rf(hexanes/EtOAc=1:2) 0.38; UV (EtOH) λmax 260 (ε 13,900); 1H NMR (CD3OD) δ 2.92 (t J=5.8 Hz, 2 H, CH2CN),3.43 (t, J=5.8 Hz, 2 H, CH2N), 8.35 (s, 1 H, HC2), 8.69 (s, 1 H, HC8); MS m/z 188 (M+).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0.962 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
2.81 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
75%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N:3]1[C:11]([NH2:12])=[C:10]2[C:6]([N:7]=[CH:8][NH:9]2)=[N:5][CH:4]=1.Br[CH2:14][CH2:15][C:16]#[N:17]>CN(C=O)C.CCOC(C)=O.Cl>[C:16]([CH2:15][CH2:14][N:7]1[CH:8]=[N:9][C:10]2[C:6]1=[N:5][CH:4]=[N:3][C:11]=2[NH2:12])#[N:17] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
0.962 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.4 g
Type
reactant
Smiles
N1=CN=C2N=CNC2=C1N
Step Three
Name
Quantity
2.81 g
Type
reactant
Smiles
BrCCC#N
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
150 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated at 65° C. for 17 h
Duration
17 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (4×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was dried over MgSO4 (s)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue

Outcomes

Product
Name
Type
product
Smiles
C(#N)CCN1C2=NC=NC(=C2N=C1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.67 mmol
AMOUNT: MASS 3.51 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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